molecular formula C11H11FN2O2 B2985629 Ethyl 2-(7-fluoroimidazo[1,2-a]pyridin-2-yl)acetate CAS No. 1433203-72-5

Ethyl 2-(7-fluoroimidazo[1,2-a]pyridin-2-yl)acetate

Cat. No. B2985629
CAS RN: 1433203-72-5
M. Wt: 222.219
InChI Key: PIZUPSPYZLASFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Ethyl 2-(7-fluoroimidazo[1,2-a]pyridin-2-yl)acetate” is a chemical compound with the molecular formula C11H11FN2O2 . It belongs to the class of compounds known as imidazo[1,2-a]pyridines . This class of compounds has attracted significant interest due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .


Synthesis Analysis

A solvent- and catalyst-free method has been developed for the synthesis of a series of imidazo[1,2-a]pyridines, which includes “Ethyl 2-(7-fluoroimidazo[1,2-a]pyridin-2-yl)acetate”. The synthesis involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .


Molecular Structure Analysis

The molecular structure of “Ethyl 2-(7-fluoroimidazo[1,2-a]pyridin-2-yl)acetate” consists of an imidazo[1,2-a]pyridine ring attached to an ethyl acetate group . The presence of the fluorine atom on the imidazo[1,2-a]pyridine ring may contribute to its bioactivity.


Chemical Reactions Analysis

The synthesis of “Ethyl 2-(7-fluoroimidazo[1,2-a]pyridin-2-yl)acetate” involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . This reaction is carried out under microwave irradiation in a solvent- and catalyst-free environment .


Physical And Chemical Properties Analysis

The molecular weight of “Ethyl 2-(7-fluoroimidazo[1,2-a]pyridin-2-yl)acetate” is 222.22 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the retrieved papers.

Scientific Research Applications

Pharmaceutical Research

This compound is utilized in pharmaceutical research as a high-quality reference standard for testing and developing new drugs . Its precise molecular structure, which is C11H11FN2O2 with a molecular weight of 222.22 g/mol , makes it an ideal candidate for creating accurate models in drug design .

Environmental Science

Researchers might investigate the environmental impact of this compound, such as its biodegradability or its effects on aquatic ecosystems if it enters water sources.

Each application leverages the compound’s unique chemical structure and properties to push the boundaries of scientific knowledge and technological advancement. It’s important to note that this compound is for research use only and not intended for human or veterinary use .

properties

IUPAC Name

ethyl 2-(7-fluoroimidazo[1,2-a]pyridin-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O2/c1-2-16-11(15)6-9-7-14-4-3-8(12)5-10(14)13-9/h3-5,7H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZUPSPYZLASFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CN2C=CC(=CC2=N1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(7-fluoroimidazo[1,2-a]pyridin-2-yl)acetate

Synthesis routes and methods

Procedure details

A mixture of 4-fluoropyridin-2-amine (1.0 g, 8.92 mmol) and ethyl 4-chloro-3-oxobutanoate (1.46 mL, 10.7 mmol) in THF (20 mL) was stirred at about reflux overnight. The residue was concentrated and was chromatographed on the C18 ISCO Combiflash system using the following gradient: A: Water (0.1% NH4HCO3); B: Methanol; 10% B to 60% B over 20 min to give 350 mg product as brown oil (350 mg, yield: 17.6%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.46 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
17.6%

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